molecular formula C13H14N4 B13425601 1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B13425601
M. Wt: 226.28 g/mol
InChI Key: UDCDBRRESCHNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound belongs to the class of fused imidazo-pyrazole heterocycles, which are recognized as privileged scaffolds in pharmaceutical research due to their versatile biological profiles . The core structure of this compound is of particular value for researchers investigating multitarget therapeutic agents, especially in the fields of oncology and inflammation. The imidazo[1,2-b]pyrazole framework is a key pharmacophore in the development of small molecules that target pivotal cellular signaling pathways . Recent scientific literature highlights that structurally related analogues function as potent inhibitors of key kinases and other molecular targets involved in disease progression . Specifically, such compounds have shown promise in inhibiting p38 MAPK phosphorylation—a pathway critically involved in cellular stress, inflammation, and cancer . Furthermore, related structures are being explored for their anti-angiogenic properties and their ability to inhibit reactive oxygen species (ROS) production and platelet aggregation, which are known to contribute to tumorigenesis and inflammatory responses . Researchers can utilize this compound as a versatile building block for the synthesis of more complex bioactive molecules or as a core scaffold for developing polypharmacology agents aimed at overcoming drug resistance. Its structural features, including the isopropyl substituent and the pyridinyl ring, are common in drug design for optimizing pharmacokinetic properties and target binding affinity. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

1-propan-2-yl-6-pyridin-3-ylimidazo[1,2-b]pyrazole

InChI

InChI=1S/C13H14N4/c1-10(2)16-6-7-17-13(16)8-12(15-17)11-4-3-5-14-9-11/h3-10H,1-2H3

InChI Key

UDCDBRRESCHNJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis generally involves constructing the imidazo[1,2-b]pyrazole fused ring system, followed by selective introduction of the isopropyl group at the N-1 position and the pyridin-3-yl substituent at the C-6 position. The synthetic route can be divided into key stages:

  • Formation of the pyrazole or pyrazolamine intermediate.
  • Cyclization to form the imidazo[1,2-b]pyrazole core.
  • Functionalization at N-1 with isopropyl group.
  • Introduction of the pyridin-3-yl substituent via cross-coupling or direct substitution.

Key Synthetic Routes

Pyrazole Intermediate Formation

A common approach starts with the synthesis of 1-isopropyl-5-aminopyrazole as a key intermediate. This can be achieved by:

  • Condensation of appropriate ketones with hydrazines (e.g., isopropylhydrazine) to form the pyrazole ring.
  • Reduction or substitution reactions to introduce the amino group at the 5-position.

This intermediate is crucial for subsequent cyclization steps.

Cyclization to Imidazo[1,2-b]pyrazole

The imidazo[1,2-b]pyrazole ring is formed by intramolecular cyclization involving the amino group on the pyrazole and an adjacent electrophilic center such as a halogenated or carbonyl-functionalized precursor. Typical conditions include:

  • Heating with suitable dehydrating agents or under acidic/basic catalysis.
  • Use of coupling reagents to facilitate ring closure.
N-1 Isopropyl Substitution

The isopropyl group at the N-1 position can be introduced either:

  • Early in the synthesis by using isopropylhydrazine as a starting material.
  • Or by alkylation of the imidazo[1,2-b]pyrazole nitrogen after ring formation using isopropyl halides under basic conditions.
Introduction of the Pyridin-3-yl Group at C-6

The pyridin-3-yl substituent is typically introduced via:

  • Cross-coupling reactions such as Suzuki-Miyaura or Negishi coupling using halogenated imidazo[1,2-b]pyrazole intermediates and pyridin-3-yl boronic acids or zinc reagents.
  • Directed metallation (magnesiation or zincation) of the imidazo[1,2-b]pyrazole followed by electrophilic substitution with pyridine derivatives.

Representative Synthetic Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrazole formation Isopropylhydrazine + diketone or α,β-unsaturated ketone, base Formation of 1-isopropyl-5-aminopyrazole intermediate
2 Cyclization Heating with carbonyl compound or halogenated precursor, acid/base catalyst Formation of imidazo[1,2-b]pyrazole core ring
3 N-1 Alkylation (if needed) Isopropyl halide, base (e.g., K2CO3, NaH) Introduction of isopropyl group at N-1
4 C-6 Pyridin-3-yl substitution Br/Mg-exchange or Zn/TMP base metallation, then coupling with 3-pyridyl electrophile Selective functionalization at C-6 with pyridin-3-yl group

Detailed Reaction Conditions and Examples

Pyrazole Intermediate Synthesis

  • Condensation: React 3-hydrazinopropanenitrile with a suitable ketone under reflux in ethanol or methanol.
  • Reduction: Use tin(II) chloride or catalytic hydrogenation to reduce nitro or imine groups to amines.
  • Base: Sodium butylate or sodium ethoxide can be used to facilitate cyclization.

Cyclization to Imidazo[1,2-b]pyrazole

  • Heating the pyrazole intermediate with α-haloketones or α-haloesters in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.
  • Use of triethylamine or other organic bases to neutralize formed acids.
  • Reaction temperatures typically range from 80 to 120 °C for several hours.

Functionalization via Metallation and Coupling

  • Br/Mg-exchange: Treatment of 6-bromoimidazo[1,2-b]pyrazole with isopropylmagnesium chloride or TMPMgCl·LiCl at low temperatures (-40 to 0 °C).
  • Electrophile trapping: Addition of 3-pyridyl electrophiles such as 3-bromopyridine or pyridin-3-ylboronic acid under palladium catalysis.
  • Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2 in the presence of bases like K3PO4 or Cs2CO3.
  • Solvents: Tetrahydrofuran (THF), toluene, or dioxane are commonly used.

Data Table: Summary of Preparation Parameters

Parameter Typical Values/Conditions Comments
Starting materials Isopropylhydrazine, diketones, halogenated precursors Commercially available or synthesized
Solvents Ethanol, methanol, DMF, acetonitrile, THF Polar aprotic solvents favored for cyclization and coupling
Catalysts Pd(PPh3)4, Pd(dppf)Cl2 For cross-coupling steps
Bases Triethylamine, sodium butylate, TMPMgCl·LiCl For cyclization and metallation
Temperature 25-120 °C Depends on reaction step
Reaction time Several hours (4-24 h) Optimized per step
Purification Column chromatography, recrystallization To isolate pure compound

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: N-bromosuccinimide (NBS), halogenated solvents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Pruvanserin vs. Its Imidazo[1,2-b]pyrazole Isostere

Property Pruvanserin (Indole) Imidazo[1,2-b]pyrazole Isostere
log D (pH 7.4) 3.5 2.0
Aqueous Solubility (μM, pH 6.8) 17 226
pKa 6.4 7.3
  • Lipophilicity : The imidazo[1,2-b]pyrazole isostere exhibits reduced log D (2.0 vs. 3.5), indicating lower membrane permeability but improved solubility. This aligns with the scaffold’s role as a solubility-enhancing indole replacement .
  • Solubility : The 13-fold increase in solubility (226 μM vs. 17 μM) underscores the scaffold’s advantage in aqueous environments, critical for oral bioavailability.
  • pKa: The higher pKa (7.3 vs.

Comparison with Other Imidazo[1,2-b]pyrazole Derivatives

1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole ()

  • Substituents : A chloroethyl group at position 1 and cyclopropyl at position 5.
  • However, this may increase toxicity risks compared to the isopropyl group in the target compound.
  • Applications : Used as a synthetic intermediate, highlighting the scaffold’s adaptability for derivatization .

6-Cyclopentyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole ()

  • Substituents : Cyclopentyl (position 6) and cyclopropylmethyl (position 1).
  • Properties : The cyclopentyl group increases hydrophobicity (predicted log P ~2.8), while the cyclopropylmethyl substituent adds steric hindrance. This contrasts with the target compound’s pyridin-3-yl group, which enhances polarity .

1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine ()

  • Scaffold Differences : Features an imidazo[1,2-b]pyridazine core instead of imidazo[1,2-b]pyrazole.
  • Properties : Higher topological polar surface area (33.4 Ų vs. ~25–30 Ų for imidazo[1,2-b]pyrazoles), suggesting improved solubility but reduced blood-brain barrier penetration .

Comparison with Pyrazolo[3,4-d]pyrimidines ()

Pyrazolo[3,4-d]pyrimidines, such as compound 2 (4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine), share structural motifs with the target compound but differ in ring fusion and electronic properties:

  • Synthetic Complexity : Pyrazolo[3,4-d]pyrimidines require multi-step syntheses involving isomerization and hydrazine intermediates, whereas imidazo[1,2-b]pyrazoles benefit from modular functionalization strategies .

Biological Activity

1-Isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound characterized by a unique fused imidazole and pyrazole ring system. Its molecular formula is C13H14N4, with a molecular weight of approximately 230.28 g/mol. This compound has garnered attention for its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and inflammation.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The presence of the isopropyl group enhances lipophilicity, potentially improving pharmacokinetic properties compared to other related compounds.

Biological Activities

Research indicates that compounds within the imidazo[1,2-b]pyrazole class exhibit significant biological activities, including:

  • Anticancer Activity : Compounds similar in structure have shown promising results in inhibiting various cancer cell lines. For instance, derivatives have demonstrated inhibitory effects on kinases associated with tumor progression.
  • Anti-inflammatory Properties : The compound has been studied for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Table 1: Comparison of Biological Activities Among Similar Compounds

Compound NameStructure FeaturesBiological Activity
6-(Pyridin-3-yl)-imidazo[1,2-b]pyrazoleLacks isopropyl groupAnticancer activity
4-(Pyridin-2-yl)-imidazo[1,2-b]pyrazoleDifferent substitution patternKinase inhibition
5-Methylimidazo[1,2-b]pyrazoleMethyl substitution instead of isopropylAntimicrobial properties

Interaction studies involving this compound have focused on its binding affinity with various biological targets. Techniques such as molecular docking and enzymatic assays are employed to elucidate the mechanisms through which this compound exerts its effects.

Case Study: Inhibition of p38 MAPK

In a notable study, derivatives similar to this compound were evaluated for their inhibitory activity against the p38 MAPK pathway. One derivative exhibited an IC50 value of 53 nM, demonstrating significant potential as an anti-inflammatory agent by inhibiting TNFα and IL-1 induced IL-6 production in human chondro-sarcoma cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the structure can lead to enhanced biological activity. For instance, the introduction of different substituents on the pyridine or imidazole rings can significantly affect the compound's potency against specific targets.

Recent Advances in Drug Design

Recent advancements in drug design utilizing pyrazole derivatives have highlighted their role as promising candidates for anticancer and anti-inflammatory therapies. The development of novel derivatives continues to be an area of active research aimed at optimizing efficacy and reducing side effects.

Table 2: Recent Research Findings

Study ReferenceCompound TestedBiological ActivityIC50 Value
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinePI3Kα inhibition49.85 μM
Pyrazole carboxamide derivativesAntitumor activity26 μM

Q & A

Q. Basic

  • Positional scanning : Systematic substitution at C₁ (isopropyl), C₆ (pyridinyl), and C₇ (bromine) followed by in vitro testing (e.g., MTT assays for cytotoxicity) .
  • Fragment-based design : Combining privileged motifs (e.g., thiophene at C₆) with known pharmacophores (e.g., piperazine) .

Advanced
Quantum mechanical calculations (DFT at B3LYP/6-31G**) predict electron-density distributions and reactive sites. For example, C₃ metalation (TMPMgCl·LiCl) is favored due to lower activation energy (ΔG‡ = 12.3 kcal/mol) compared to C₂ (ΔG‡ = 15.1 kcal/mol) .

How can regioselective functionalization at specific positions be achieved?

Q. Advanced

  • C₃ functionalization : Use TMPMgCl·LiCl (1.5 equiv., 20°C, 2 h) for magnesiation, followed by trapping with electrophiles (e.g., CO₂ for carboxylation) .
  • C₂ and C₇ functionalization : Sequential Br/Mg-exchange and Negishi cross-coupling (Pd(OAc)₂/SPhos) introduce aryl/heteroaryl groups with >80% regioselectivity .

What analytical techniques are critical for detecting degradation products during stability studies?

Q. Advanced

  • LC-HRMS : Identifies oxidative degradation (e.g., sulfoxide formation at thiophene substituents) with ppm-level accuracy.
  • Solid-state NMR : Monitors crystallinity loss in accelerated stability conditions (40°C/75% RH), correlating with bioactivity retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.